5-(2-Iodophenyl)-5-oxovaleronitrile

Description

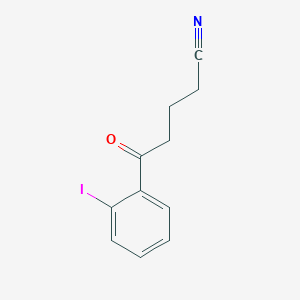

Structure

3D Structure

Properties

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSOCZKRBRZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565443 | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155589-54-1 | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific compound, the following protocol is based on well-established chemical principles, primarily the Friedel-Crafts acylation reaction.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the conversion of a suitable carboxylic acid precursor, 4-cyanobutanoic acid, into its more reactive acyl chloride derivative. The second, and key, step is a Friedel-Crafts acylation of iodobenzene with the synthesized 4-cyanobutanoyl chloride in the presence of a Lewis acid catalyst.

It is important to note that the Friedel-Crafts acylation of a monosubstituted benzene ring, such as iodobenzene, can potentially yield both ortho and para substituted products. The iodine atom is an ortho, para-directing group; however, steric hindrance often favors the formation of the para isomer as the major product. The separation of these isomers would likely be necessary in a practical laboratory setting.

Logical Relationship of the Synthesis Pathway

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Iodophenyl)-5-oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-(2-Iodophenyl)-5-oxovaleronitrile. Due to the limited availability of experimental data for this specific compound, this document outlines predicted characteristics based on the analysis of structurally similar molecules and established chemical principles. It also details standardized experimental protocols for the determination of these properties, offering a framework for empirical validation. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, providing essential information for the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Identity and Structure

This compound is a chemical compound featuring a phenyl ring substituted with an iodine atom at the ortho position, connected to a five-carbon chain containing a ketone and a terminal nitrile group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile |

| CAS Number | 155589-54-1[] |

| Molecular Formula | C₁₁H₁₀INO[] |

| Molecular Weight | 299.11 g/mol [] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I |

| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally related compounds and should be confirmed by experimental analysis.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Melting Point | Solid at room temperature, expected to have a relatively sharp melting point, likely in the range of 80-150 °C. |

| Boiling Point | Expected to be high (>300 °C) due to its molecular weight and polar functional groups. Decomposition may occur at the boiling point. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane. Sparingly soluble in water. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. |

| pKa | The α-protons adjacent to the ketone and nitrile groups are weakly acidic. |

Experimental Protocols for Physicochemical Property Determination

Synthesis of this compound

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of iodobenzene with glutaric anhydride to form 4-(2-iodobenzoyl)butanoic acid, followed by conversion of the carboxylic acid to the corresponding nitrile.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add glutaric anhydride portion-wise.

-

Slowly add iodobenzene to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2-iodobenzoyl)butanoic acid.

-

Purify the product by recrystallization or column chromatography.

-

Nitrile Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride.

-

React the acid chloride with ammonia to form the corresponding amide.

-

Dehydrate the amide using a suitable dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) to yield this compound.

-

Purify the final product by column chromatography.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Protocol:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.[2][3][4][5][6]

Determination of Solubility

The solubility can be determined by observing the dissolution of the compound in various solvents.

Protocol:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.

-

Vigorously shake the test tube for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some solid remains, it is sparingly soluble.[7][8][9][10][11]

Spectral Analysis

Table 3: Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (iodophenyl group) in the range of 7.0-8.0 ppm. - Methylene protons adjacent to the ketone and nitrile groups. - Chemical shifts and coupling patterns will be influenced by the iodine substituent. |

| ¹³C NMR | - Carbonyl carbon signal around 190-200 ppm. - Nitrile carbon signal around 115-125 ppm. - Aromatic carbon signals in the range of 120-140 ppm, with the carbon attached to iodine showing a characteristic shift. |

| Infrared (IR) | - Sharp C≡N stretching vibration around 2240-2260 cm⁻¹. - Strong C=O stretching vibration around 1680-1700 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 299.11). - Characteristic fragmentation pattern including the loss of iodine, the nitrile group, and cleavage of the alkyl chain. |

General Protocol for Acquiring NMR Spectra

Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including shimming and tuning.[12][13][14][15][16]

General Protocol for Acquiring IR Spectra

Protocol (ATR-FTIR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[17][18][19][20][21][22][23]

General Protocol for Acquiring Mass Spectra

Protocol (Electron Ionization - Mass Spectrometry):

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.[24][25][26][27][28]

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the presence of the iodophenyl moiety and the oxovaleronitrile core suggests potential for various biological interactions. Iodinated compounds are known to be explored as therapeutic and diagnostic agents. The electrophilic nature of the ketone and the potential for the nitrile group to interact with biological nucleophiles suggest that this compound could be investigated for activities such as enzyme inhibition or receptor modulation.

Diagram 2: Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines the standard methodologies for their experimental determination. While specific empirical data for this compound is currently lacking, the information presented herein serves as a valuable starting point for researchers. Further experimental investigation is crucial to validate these predictions and to explore the potential applications of this molecule in medicinal chemistry and drug development.

References

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 16. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. mmrc.caltech.edu [mmrc.caltech.edu]

- 21. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 22. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Mass Spectrometry [www2.chemistry.msu.edu]

- 27. zefsci.com [zefsci.com]

- 28. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS 155589-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Iodophenyl)-5-oxovaleronitrile, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on its fundamental properties, a proposed synthetic approach based on established chemical principles, and a discussion of its potential, yet unverified, biological significance. The content is structured to be a valuable resource for researchers interested in the synthesis and evaluation of novel iodoaryl ketones and gamma-keto nitriles.

Chemical and Physical Properties

This compound is a polyfunctional organic molecule incorporating an iodinated aromatic ring, a ketone, and a nitrile group. These features make it a potentially versatile building block in the synthesis of more complex molecules.[1] A summary of its known and predicted properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 155589-54-1 | [] |

| Molecular Formula | C₁₁H₁₀INO | [] |

| Molecular Weight | 299.11 g/mol | [] |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | [] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | [] |

| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | [] |

Synthesis Methodology

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the acylation of iodobenzene with a suitable acylating agent derived from a five-carbon nitrile-containing chain. A potential acylating agent is 4-cyanobutanoyl chloride or a related derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The general workflow for this proposed synthesis is depicted in the following diagram:

Detailed Experimental Considerations

A general, yet detailed, protocol for a Friedel-Crafts acylation that could be adapted for the synthesis of the target compound is as follows:

-

Preparation of the Acylating Agent: If not commercially available, 4-cyanobutanoyl chloride can be prepared from glutaric anhydride by reaction with a cyanide source, followed by conversion of the resulting carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction Setup: The reaction should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst. A suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), should be used.

-

Acylation Reaction: Iodobenzene is dissolved in the chosen solvent and cooled in an ice bath. The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise with stirring. To this mixture, a solution of 4-cyanobutanoyl chloride in the same solvent is added dropwise, maintaining a low temperature to control the reaction rate and minimize side reactions.

-

Reaction Monitoring and Workup: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic product.

-

Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product would likely require purification by column chromatography on silica gel.

Potential Applications and Biological Significance

The biological activity of this compound has not been explicitly reported. However, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery and development.

-

Precursor for Heterocyclic Synthesis: The gamma-keto nitrile functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrroles and pyridazines, which are common scaffolds in many pharmaceuticals.[7]

-

Potential Cytotoxic Agent: Iodoaryl derivatives and compounds containing a 1,2,4-triazole moiety (which can be synthesized from nitriles) have been investigated for their cytotoxic effects against cancer cell lines.[8] Further research would be needed to determine if this compound exhibits similar properties.

-

Enzyme Inhibition: The electrophilic nature of the ketone and the potential for the nitrile group to interact with active sites could make this compound a candidate for screening as an enzyme inhibitor.

The following diagram illustrates a hypothetical logical relationship for exploring the potential of this compound in a drug discovery context.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the searched literature. However, based on its structure, the expected key spectral features can be predicted:

-

¹H NMR: Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the iodophenyl ring. Aliphatic protons of the valeronitrile chain would appear further upfield, likely in the 2-4 ppm range, with characteristic multiplicities due to spin-spin coupling.

-

¹³C NMR: A signal for the ketone carbonyl carbon (around 190-200 ppm), a signal for the nitrile carbon (around 115-125 ppm), and several signals in the aromatic region (around 120-140 ppm), including a signal for the carbon bearing the iodine atom. Aliphatic carbons would resonate in the upfield region.

-

IR Spectroscopy: A strong absorption band for the ketone C=O stretch (around 1680-1700 cm⁻¹), a sharp, medium intensity band for the nitrile C≡N stretch (around 2240-2260 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 299. The presence of iodine would give a characteristic isotopic pattern. Fragmentation would likely involve cleavage adjacent to the carbonyl group.

Conclusion

This compound represents a chemical entity with untapped potential. While specific experimental data is scarce, its synthesis is achievable through established methodologies like the Friedel-Crafts acylation. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel heterocyclic compounds and for screening in various biological assays. This guide provides a foundational understanding of this compound and aims to stimulate further research into its properties and potential applications. Researchers are encouraged to perform the necessary experimental work to validate the proposed synthesis and to explore the biological activity of this intriguing molecule.

References

- 1. Khan Academy [khanacademy.org]

- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic route based on established chemical principles, alongside predicted spectroscopic data derived from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related γ-keto nitriles.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₀INO.[1] It possesses a molecular weight of 299.11 g/mol .[1] The structure features a valeronitrile chain attached to a 2-iodophenyl ketone group. The IUPAC name for this compound is 5-(2-iodophenyl)-5-oxopentanenitrile.[1]

Quantitative Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀INO | [1] |

| Molecular Weight | 299.11 g/mol | [1] |

| CAS Number | 155589-54-1 | [1] |

| Predicted Density | 1.608 g/cm³ | |

| Predicted Boiling Point | 412.4 °C at 760 mmHg | |

| Predicted Refractive Index | 1.592 | |

| Predicted Flash Point | 203.2 °C |

Proposed Synthesis

The proposed synthesis involves the acylation of iodobenzene with 5-chloro-5-oxovaleronitrile (glutaryl chloride mononitrile) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol

Materials:

-

Iodobenzene

-

5-Chloro-5-oxovaleronitrile

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-chloro-5-oxovaleronitrile (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add iodobenzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups, including 2-iodoacetophenone, valeronitrile, aromatic ketones, and nitriles.[6][7][8][9][10]

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.8 | d | 1H | Aromatic H (ortho to I) |

| ~ 7.5 - 7.3 | m | 2H | Aromatic H |

| ~ 7.2 - 7.1 | t | 1H | Aromatic H (para to I) |

| ~ 3.1 - 3.0 | t | 2H | -CH₂-C=O |

| ~ 2.5 - 2.4 | t | 2H | -CH₂-CN |

| ~ 2.1 - 2.0 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 200 | C=O |

| ~ 140 | Aromatic C-I |

| ~ 139 | Aromatic CH |

| ~ 131 | Aromatic CH |

| ~ 129 | Aromatic C-C=O |

| ~ 128 | Aromatic CH |

| ~ 119 | -C≡N |

| ~ 42 | -CH₂-C=O |

| ~ 27 | -CH₂-CH₂-CN |

| ~ 16 | -CH₂-CN |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2250 - 2230 | Strong, Sharp | C≡N stretch |

| ~ 1690 - 1670 | Strong | Aromatic Ketone C=O stretch |

| ~ 1580 - 1450 | Medium-Strong | Aromatic C=C stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 299 | [M]⁺ (Molecular ion) |

| 270 | [M - C₂H₃N]⁺ |

| 203 | [M - C₄H₄N]⁺ |

| 172 | [M - I]⁺ |

| 127 | [I]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Potential Biological and Pharmacological Relevance

While there is no direct biological data available for this compound, its structural motifs, the 2-iodophenyl ketone and the γ-keto nitrile, are found in various biologically active molecules.

-

Iodophenyl Moiety: The presence of an iodine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[11] It can enhance binding affinity to target proteins through halogen bonding and can also be a site for radiolabeling in imaging studies.[12]

-

Ketone Group: Ketones are prevalent in numerous pharmaceuticals and natural products, often playing a crucial role in receptor binding and enzymatic interactions.[13][14][15]

-

Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and in some cases, act as a covalent warhead.[16][17][18] γ-Keto nitriles are also valuable synthetic intermediates for the preparation of various heterocyclic compounds with potential biological activities.[1][19][20]

Given these characteristics, this compound could be a valuable scaffold for the development of novel therapeutic agents or molecular probes. Further research is warranted to explore its potential biological activities.

Logical Relationship to Potential Applications

Caption: Logical connections of structural motifs to potential applications.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic protocol offers a practical starting point for its preparation in the laboratory. The predicted spectroscopic data will be invaluable for its identification and characterization. While its biological profile remains to be determined, the presence of key pharmacophoric features suggests that it could be a valuable building block for future drug discovery and development efforts. Further experimental investigation is highly encouraged to validate the information presented herein and to unlock the full potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valeronitrile | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. quora.com [quora.com]

- 15. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide extrapolates information from closely related analogs and established chemical principles. The document covers its nomenclature, a plausible synthetic route with a detailed experimental protocol, expected physicochemical and spectral properties, and a discussion on its potential biological significance. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Nomenclature and Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

Table 1: Compound Identification

| Property | Value |

| Common Name | This compound |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile[1] |

| CAS Number | 155589-54-1 |

| Molecular Formula | C₁₁H₁₀INO[1] |

| Molecular Weight | 299.11 g/mol [1] |

| Chemical Structure |

|

Plausible Synthetic Route: Friedel-Crafts Acylation

A feasible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach can be adapted for the synthesis of 5-(2-iodophenyl)-5-oxopentanenitrile from readily available starting materials: iodobenzene and a derivative of glutaronitrile.

Proposed Synthetic Pathway

The synthesis involves the acylation of iodobenzene with a suitable acylating agent derived from glutaronitrile, such as 4-cyanobutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed synthetic pathway for 5-(2-iodophenyl)-5-oxopentanenitrile via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and may require optimization.

Materials:

-

Iodobenzene

-

4-Cyanobutanoyl chloride (can be prepared from glutaric anhydride and a chlorinating agent, followed by reaction with a cyanide source, or from glutaronitrile)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-cyanobutanoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 15-20 minutes.

-

Addition of Iodobenzene: Add iodobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(2-iodophenyl)-5-oxopentanenitrile.

Physicochemical and Spectral Properties (Predicted)

Direct experimental data for 5-(2-iodophenyl)-5-oxopentanenitrile is scarce. The following table summarizes expected properties based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Appearance | White to off-white solid | General appearance of similar aromatic ketones. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water. | Presence of polar ketone and nitrile groups, and a large non-polar aromatic ring. |

| pKa | Not available | The α-protons to the ketone and nitrile are weakly acidic. |

Predicted Spectral Data

The structural features of 5-(2-iodophenyl)-5-oxopentanenitrile suggest characteristic signals in various spectroscopic analyses.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the iodine will be shifted downfield.

-

Methylene Protons α to Ketone (approx. 3.0-3.2 ppm): A triplet corresponding to the -CH₂- group adjacent to the carbonyl.

-

Methylene Protons α to Nitrile (approx. 2.5-2.7 ppm): A triplet corresponding to the -CH₂- group adjacent to the nitrile.

-

Central Methylene Protons (approx. 2.0-2.2 ppm): A pentet (or multiplet) for the central -CH₂- group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (approx. 195-200 ppm): A signal for the ketone carbon.

-

Nitrile Carbon (approx. 118-120 ppm): A signal for the nitrile carbon.

-

Aromatic Carbons (120-140 ppm): Multiple signals for the carbons of the benzene ring. The carbon bearing the iodine atom will show a characteristic signal at a higher field (around 90-100 ppm).

-

Aliphatic Carbons (20-40 ppm): Signals for the three methylene carbons in the aliphatic chain.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium intensity absorption band around 2240-2260 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for 5-(2-iodophenyl)-5-oxopentanenitrile, its structural motifs—an iodinated phenyl ring and a nitrile group—are present in various biologically active molecules.

Role of the Iodophenyl Group

The presence of an iodine atom on the phenyl ring can significantly influence a molecule's pharmacological properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in ligand-receptor binding. Furthermore, the lipophilicity conferred by the iodine atom can enhance membrane permeability.

Role of the Nitrile Group

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe binding pockets of enzymes and receptors. In some cases, the nitrile group can act as a covalent warhead, reacting with active site residues of target proteins.

Potential Therapeutic Areas

Compounds containing both nitrile and halogenated aromatic moieties have been investigated in various therapeutic areas, including:

-

Oncology: As kinase inhibitors or agents targeting other signaling pathways.

-

Infectious Diseases: As potential antibacterial or antiviral agents.

-

Neurology: As modulators of ion channels or receptors in the central nervous system.

Hypothetical Signaling Pathway Interaction

Given its structure as an aromatic ketone, 5-(2-iodophenyl)-5-oxopentanenitrile could potentially interact with various enzymes where a hydrophobic pocket can accommodate the iodophenyl group and polar interactions can occur with the ketone and nitrile moieties. For instance, it could be investigated as an inhibitor of enzymes that have a hydrophobic binding site adjacent to a catalytic residue that can interact with the polar functionalities.

Caption: Hypothetical interaction of 5-(2-iodophenyl)-5-oxopentanenitrile with an enzyme active site.

Conclusion

5-(2-Iodophenyl)-5-oxopentanenitrile is a compound with interesting structural features that suggest its potential utility in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a solid foundation for future research by outlining a plausible synthetic strategy, predicting its key physicochemical and spectral properties, and discussing its potential biological relevance. Further experimental validation is necessary to fully characterize this molecule and explore its applications.

References

Spectroscopic Data for 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Overview

A comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for 5-(2-Iodophenyl)-5-oxovaleronitrile did not yield publicly available datasets. Therefore, this guide provides a foundational understanding of the expected spectroscopic characteristics of this molecule and the general experimental protocols for acquiring such data. This information is intended to support researchers in the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

While specific experimental data is unavailable, the expected spectral characteristics can be predicted based on the chemical structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.2 | Multiplet | 4H | Aromatic protons (iodophenyl group) |

| ~ 3.1 | Triplet | 2H | -CH₂- adjacent to carbonyl |

| ~ 2.6 | Triplet | 2H | -CH₂- adjacent to nitrile |

| ~ 2.1 | Quintet | 2H | Central -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | Carbonyl Carbon (C=O) |

| ~ 140 - 128 | Aromatic Carbons (iodophenyl group) |

| ~ 119 | Nitrile Carbon (C≡N) |

| ~ 92 | Aromatic Carbon attached to Iodine (C-I) |

| ~ 40 | -CH₂- adjacent to carbonyl |

| ~ 28 | Central -CH₂- |

| ~ 16 | -CH₂- adjacent to nitrile |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2245 | C≡N (Nitrile) |

| ~ 1685 | C=O (Aromatic Ketone) |

| ~ 3100 - 3000 | C-H (Aromatic) |

| ~ 2950 - 2850 | C-H (Aliphatic) |

| ~ 1580, 1470 | C=C (Aromatic) |

| ~ 750 | C-I (Aryl Iodide) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 299 | [M]⁺ (Molecular Ion) |

| 204 | [M - C₄H₄CN]⁺ |

| 127 | [I]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This method is useful for identifying the molecular ion and characteristic fragmentation patterns.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or other adducts. This is a softer ionization technique that often keeps the molecular ion intact.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel organic compound.

Technical Guide: Characterizing the Solubility of 5-(2-Iodophenyl)-5-oxovaleronitrile in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For organic compounds like 5-(2-Iodophenyl)-5-oxovaleronitrile, solubility is governed by the principle of "like dissolves like."[2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound—containing a polar nitrile (-C≡N) group, a ketone (C=O) group, and a large, relatively nonpolar iodophenyl group—suggests a nuanced solubility profile across different organic solvents.

Hypothetical Solubility Data

As no specific experimental data for this compound is publicly documented, the following table is provided as a template for data presentation. Researchers can populate this table with their experimentally determined values. The choice of solvents should span a range of polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).

Table 1: Illustrative Solubility Data Template for this compound at 25°C

| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | Insoluble | < 0.1 |

| Toluene | 2.4 | Sparingly Soluble | Enter experimental data |

| Diethyl Ether | 2.8 | Soluble | Enter experimental data |

| Dichloromethane | 3.1 | Soluble | Enter experimental data |

| Acetone | 5.1 | Very Soluble | Enter experimental data |

| Acetonitrile | 5.8 | Very Soluble | Enter experimental data |

| Ethanol | 4.3 | Soluble | Enter experimental data |

| Methanol | 5.1 | Soluble | Enter experimental data |

| Water | 10.2 | Insoluble | < 0.1 |

Experimental Protocols for Solubility Determination

The following protocols are adapted from standard laboratory procedures for determining the solubility of organic compounds.[2][3][4][5]

3.1. Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility.

-

Objective: To quickly classify the compound as soluble, partially soluble, or insoluble in a given solvent.

-

Procedure:

-

Place approximately 25 mg of this compound into a small, dry test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[3]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[3]

-

Continue stirring or agitating for at least 60 seconds after the final solvent addition.[2]

-

Observe the solution. If the solid dissolves completely, it is classified as "soluble." If some solid remains, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining precise solubility values.

-

Objective: To determine the exact concentration of a saturated solution of the compound.

-

Procedure:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the solvent (e.g., 5 mL). An excess of solid must remain visible to ensure saturation.

-

Seal the container well to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., using a shaker in a temperature-controlled bath) for a sufficient period to reach equilibrium. This may take several hours to days.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, supernatant liquid using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration appropriate for an analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of the compound in the diluted solution against a pre-prepared calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Visualized Workflows and Principles

4.1. Experimental Workflow for Solubility Testing

The following diagram outlines the decision-making process and workflow for characterizing the solubility of an organic compound.

4.2. Principle of "Like Dissolves Like"

This diagram illustrates the relationship between the polarity of this compound and various solvents, which predicts its solubility behavior.

References

No Biological Activity Data Currently Available for 5-(2-Iodophenyl)-5-oxovaleronitrile

A comprehensive review of scientific literature and patent databases reveals a significant absence of published research on the biological activities of the chemical compound 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS RN: 155589-54-1).

Despite its availability from chemical suppliers, this specific molecule has not been the subject of publicly documented pharmacological, toxicological, or mechanistic studies. As a result, there is no information regarding its potential therapeutic effects, mechanism of action, or interactions with biological systems.

The core requirements for an in-depth technical guide—including quantitative data on biological effects, detailed experimental protocols, and the mapping of associated signaling pathways—cannot be fulfilled due to the lack of foundational research. Searches for this compound do not yield any studies detailing its evaluation in biological assays, such as enzyme inhibition, receptor binding, antimicrobial, or antiproliferative tests.

Consequently, it is not possible to provide the requested:

-

Quantitative Data Tables: No IC50, EC50, or other quantitative metrics exist in the literature.

-

Signaling Pathway Diagrams: There is no information on which, if any, cellular pathways this molecule may influence.

This report serves to inform researchers, scientists, and drug development professionals that this compound represents an unexplored area of chemical biology. Any investigation into its properties would constitute novel research.

An In-Depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile and its Analogs: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Iodophenyl)-5-oxovaleronitrile is a synthetic organic compound characterized by an iodinated phenyl ring linked to a five-carbon nitrile chain via a ketone group. This molecule holds potential as a scaffold for chemical library synthesis and as an intermediate in the preparation of more complex heterocyclic systems. However, a comprehensive review of the public domain, including scientific literature and patent databases, reveals a significant lack of research on this specific molecule and its derivatives. This document summarizes the current state of knowledge and outlines the significant information gaps that need to be addressed to explore the potential of this chemical entity.

Introduction

The γ-ketonitrile moiety is a versatile functional group in organic synthesis and is present in various biologically active molecules. The presence of an iodophenyl group in this compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of analogs. Despite these promising structural features, the compound remains largely unexplored. This guide aims to provide a thorough overview of the available information and highlight the absence of data required for a comprehensive understanding of its chemical and biological properties.

Known Derivatives and Analogs

A systematic search of chemical and biological databases reveals a near-complete absence of reported derivatives or analogs of this compound. While the isomeric compound, 5-(3-Iodophenyl)-5-oxovaleronitrile, is commercially available, no studies detailing its derivatization or biological activity have been published.

The lack of known analogs prevents any meaningful structure-activity relationship (SAR) analysis. To explore the potential of this scaffold, a systematic synthetic effort would be required to generate a library of derivatives. Logical modifications could include:

-

Modification of the Phenyl Ring: Replacement of the iodine atom with other halogens, alkyl, alkoxy, or nitro groups. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to introduce a wide variety of substituents at the 2-position.

-

Modification of the Ketone: Reduction to an alcohol, conversion to an oxime, or use in the synthesis of heterocyclic rings such as pyrazoles or isoxazoles.

-

Modification of the Nitrile Group: Hydrolysis to a carboxylic acid or amide, or reduction to an amine. The nitrile group can also participate in cycloaddition reactions to form heterocyles.

Quantitative Data

Due to the absence of published biological studies on this compound or its direct analogs, there is no quantitative data available. Key metrics for drug development and biological research, such as:

-

IC50/EC50 values

-

Binding affinities (Kd, Ki)

-

Pharmacokinetic parameters (ADME)

-

In vivo efficacy data

are entirely absent from the scientific literature. The generation of such data would be a primary objective for any research program focused on this chemical series.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound derivatives and their biological evaluation are not available. A foundational step for future research would be the development and optimization of synthetic routes to the core scaffold and its analogs. A potential retrosynthetic analysis is presented below as a logical starting point for synthetic chemists.

Logical Relationship: Retrosynthetic Analysis

Caption: Potential retrosynthetic pathways for this compound.

Signaling Pathways and Mechanism of Action

There is no information regarding the biological targets, mechanism of action, or any associated signaling pathways for this compound. Initial biological screening against a broad range of targets would be necessary to identify any potential pharmacological activity.

Experimental Workflow: A Proposed Screening Cascade

To elucidate the biological potential of this compound and its future analogs, a structured screening workflow would be essential.

Caption: A proposed experimental workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

This compound represents a chemical entity with potential for the development of novel chemical probes or therapeutic agents. However, the current body of public knowledge is exceptionally limited, with no available data on its derivatives, biological activity, or synthetic accessibility beyond commercial listings of the parent compound. This technical guide serves to highlight this significant information gap.

Future research efforts should focus on:

-

Developing robust and scalable synthetic routes to this compound and a diverse library of its analogs.

-

Initiating broad biological screening of these compounds to identify any potential therapeutic areas of interest.

-

Conducting detailed structure-activity relationship studies to optimize any identified "hit" compounds.

-

Elucidating the mechanism of action and identifying the molecular targets of any biologically active derivatives.

For researchers and drug development professionals, this compound and its potential derivatives represent a greenfield area for discovery and innovation. All data presented in future work will be foundational to understanding the potential of this chemical scaffold.

The Pivotal Role of the Iodophenyl Group in 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the iodophenyl group in the chemical structure and potential biological activity of 5-(2-Iodophenyl)-5-oxovaleronitrile. While specific research on this compound is limited, by examining its structural components and the established functions of analogous molecules, we can elucidate the significant contributions of the iodophenyl moiety to its physicochemical properties, pharmacokinetics, and potential as a bioactive agent.

Core Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀INO | [] |

| Molecular Weight | 299.11 g/mol | [] |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | [] |

| SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | [] |

| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | [] |

The Iodophenyl Group as a Pharmacokinetic Modulator

The most significant and well-documented role of the iodophenyl group in drug development is its ability to act as an albumin-binding moiety, thereby extending the in-vivo half-life of a molecule. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and can act as a carrier for many drugs, protecting them from rapid clearance and metabolism.

The 4-(p-iodophenyl)butyryl group, a close structural relative of the iodophenyl-pentanone moiety in our compound of interest, is a well-established albumin binder.[2][3] This interaction is primarily driven by the hydrophobic nature of the iodophenyl group, which fits into the hydrophobic pockets of albumin.[4][5]

Proposed Mechanism of Albumin Binding:

The iodophenyl group of this compound is hypothesized to bind non-covalently to hydrophobic subdomains of serum albumin. This reversible binding sequesters the compound in the bloodstream, reducing its availability for renal clearance and metabolic degradation, thus prolonging its circulation time.

References

- 2. pure.eur.nl [pure.eur.nl]

- 3. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-(2-Iodophenyl)-5-oxovaleronitrile, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental and computational studies on this specific compound, this paper constructs a robust theoretical framework based on the well-established chemistry of its constituent functional groups: a 2-iodophenyl ketone and a valeronitrile chain. This document outlines the molecule's potential electronic properties, reactivity, and proposes putative reaction mechanisms relevant to its biological activity and synthesis. Detailed hypothetical experimental protocols for its synthesis and characterization are also provided, alongside illustrative diagrams to clarify key concepts and workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the exploration of novel therapeutics.

Introduction

This compound is a bifunctional organic molecule that holds potential as an intermediate in the synthesis of various heterocyclic compounds and as a candidate for drug discovery programs. Its structure, featuring an electrophilic ketone, a reactive nitrile group, and a sterically demanding and electronically influential iodinated phenyl ring, suggests a rich and complex chemical reactivity profile. Understanding the theoretical underpinnings of this molecule's behavior is crucial for predicting its metabolic fate, designing efficient synthetic routes, and elucidating potential mechanisms of action. This whitepaper aims to bridge the current knowledge gap by providing a detailed theoretical examination of this compound.

Molecular Structure and Electronic Properties

The chemical structure of this compound is characterized by a five-carbon chain terminating in a nitrile group, with a carbonyl group at the 5-position, which is attached to a 2-iodophenyl ring.

Figure 1: 2D representation of this compound.

The electronic properties of the molecule are largely dictated by the interplay of its functional groups. The carbonyl group and the nitrile group are both electron-withdrawing, creating electrophilic centers at the carbonyl carbon and the nitrile carbon. The 2-iodophenyl group introduces significant steric hindrance around the ketone and influences the electronic nature of the aromatic ring through inductive and resonance effects.

Quantitative Data (Inferred)

Due to the lack of direct experimental data for this compound, the following table summarizes theoretically inferred physicochemical properties based on analogous compounds like 2'-iodoacetophenone and valeronitrile.[1][2]

| Property | Inferred Value | Basis for Inference |

| Molecular Weight | 299.11 g/mol | Calculated from molecular formula (C₁₁H₁₀INO) |

| LogP (estimated) | 2.5 - 3.5 | Based on the hydrophobicity of the iodophenyl group and the aliphatic chain. |

| pKa (ketone α-proton) | ~19-20 | Similar to acetophenone derivatives. |

| pKa (nitrile α-proton) | ~25-28 | Typical for aliphatic nitriles. |

| Boiling Point (est.) | > 300 °C | High due to molecular weight and polar functional groups. |

| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Expected for a molecule with a large nonpolar component. |

Theoretical Reactivity and Potential Signaling Pathways

The reactivity of this compound can be analyzed by considering the individual and combined effects of its functional groups.

Ketone Moiety

The carbonyl group is a primary site for nucleophilic attack. This reactivity is fundamental to many potential biological interactions and synthetic transformations.

Figure 2: Generalized pathway for nucleophilic addition to the carbonyl group.

In a biological context, the ketone could react with nucleophilic residues in proteins, such as the thiol group of cysteine or the hydroxyl group of serine.[3] This covalent modification could lead to enzyme inhibition or modulation of protein function, forming the basis of a potential therapeutic mechanism of action.

Nitrile Moiety

The nitrile group is also susceptible to nucleophilic attack, although it is generally less reactive than a ketone. It can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine.[4]

Figure 3: Major reaction pathways for the nitrile group.

The metabolic conversion of the nitrile to a carboxylic acid could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially increasing its water solubility and allowing for different biological interactions.

Iodophenyl Moiety

The iodine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the carbon-iodine bond can be a site for transition metal-catalyzed cross-coupling reactions, making it a valuable handle for further synthetic diversification.

Experimental Protocols (Hypothetical)

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of γ-keto nitriles.[5]

Proposed Synthesis of this compound

A potential synthetic approach involves the Friedel-Crafts acylation of iodobenzene with glutaric anhydride, followed by conversion of the resulting carboxylic acid to the nitrile.

References

- 1. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valeronitrile | C5H9N | CID 8061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-(2-Iodophenyl)-5-oxovaleronitrile

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds, as a specific Material Safety Data Sheet (MSDS) for 5-(2-Iodophenyl)-5-oxovaleronitrile was not found. All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional and regulatory safety protocols.

Introduction

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C11H10INO | [] |

| Molecular Weight | 299.11 g/mol | [] |

| CAS Number | 155589-54-1 | [] |

| Density | 1.608 g/cm³ | [2] |

| Boiling Point | 412.4°C at 760 mmHg | [2] |

| Flash Point | 203.2°C | [2] |

| Refractive Index | 1.592 | [2] |

| Topological Polar Surface Area | 40.9 Ų | [3] |

| logP | 3.16778 | [2] |

Hazard Identification and General Precautions

Due to the absence of specific toxicity data, a precautionary approach is essential. The primary hazards are likely associated with the iodophenyl and nitrile functionalities.

-

Iodinated Organic Compounds: Organic iodides can be toxic and may act as alkylating agents. Methyl iodide, for example, is a known toxicant and suspected carcinogen.[4] While the reactivity of the iodine in this specific molecule is not fully characterized, it is prudent to assume potential for toxicity.

-

Nitrile Compounds: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release cyanide in the body, which is a potent toxin. General guidelines for handling nitriles recommend working in a closed, well-ventilated system.[5]

-

General Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust, vapor, or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[4]

-

Body Protection: A laboratory coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A workflow for the safe handling of chemical compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the recommended emergency procedures.

References

commercial suppliers of 5-(2-Iodophenyl)-5-oxovaleronitrile

An In-Depth Technical Guide to 5-(2-Iodophenyl)-5-oxovaleronitrile for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a valuable building block for researchers in synthetic chemistry and drug discovery. The document details its commercial availability, physicochemical properties, potential synthetic routes, and prospective applications, with a focus on data presentation and experimental context.

Commercial Availability

This compound is available from specialized chemical suppliers. The following table summarizes the information for a known commercial source.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |

| BOC Sciences | 155589-54-1 | 155589-54-1 | C11H10INO | 299.11 g/mol |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below, providing a foundational understanding of the molecule's characteristics.[]

| Property | Value | Source |

| IUPAC Name | 5-(2-iodophenyl)-5-oxopentanenitrile | BOC Sciences[] |

| Molecular Formula | C11H10INO | BOC Sciences[] |

| Molecular Weight | 299.11285 | BOC Sciences[] |

| InChI | InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | BOC Sciences[] |

| InChI Key | UFTSOCZKRBRZBR-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | C1=CC=C(C(=C1)C(=O)CCCC#N)I | BOC Sciences[] |

Synthesis and Characterization

A generalized experimental workflow for the synthesis of a related oxonitrile is presented below.

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, with splitting patterns indicative of the ortho-substitution, as well as signals for the aliphatic protons of the valeronitrile chain.

-

¹³C NMR would display distinct resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O (ketone) stretching vibration would be expected around 1680-1700 cm⁻¹.

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ would indicate the C≡N (nitrile) stretch.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine and fragments of the aliphatic chain.

-

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure suggests several potential applications in drug discovery and medicinal chemistry. The presence of a reactive ketone, a versatile nitrile group, and an iodinated phenyl ring makes it a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The iodophenyl moiety is particularly interesting for its potential role in generating derivatives with specific biological activities, as seen in various iodinated pharmacologically active compounds.

Derivatives of similar nitrile-containing compounds have been investigated for a range of biological activities, including:

-

Antiproliferative and Antitumor Activity: Many nitrile-containing heterocyclic compounds have been synthesized and evaluated for their anticancer properties.[2]

-

Antimicrobial and Antiviral Effects: The core structure can be elaborated to synthesize novel heterocyclic systems with potential antimicrobial or antiviral activities.[3]

-

Enzyme Inhibition: The molecule could serve as a scaffold for the design of enzyme inhibitors, where the different functional groups can interact with active sites.

The logical relationship for its application in fragment-based drug design is illustrated below.

Caption: Application in fragment-based drug design workflow.

Conclusion

This compound is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. Its versatile functional groups offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this molecule in drug discovery and development.

References

Purity Standards for 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards and quality control methodologies applicable to 5-(2-Iodophenyl)-5-oxovaleronitrile for use in research and early-stage drug development. In the absence of specific monograph standards for this compound, this document outlines best practices for ensuring its quality, based on established principles in pharmaceutical sciences. The identity, purity, and impurity profile of a research compound are critical for the reliability and reproducibility of experimental results.[1][2][3]

Introduction to this compound and the Importance of Purity

Potential Impurities in this compound

Impurities in a given batch of this compound can originate from several sources, including the synthetic route and degradation pathways.[1][7][8] A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities.

Common Sources of Impurities:

-

Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis.

-

Intermediates: Penultimate and other intermediates from the synthetic pathway.[9]

-

By-products: Compounds formed from side reactions during synthesis.

-

Degradation Products: Impurities formed by the degradation of the final compound due to factors like light, heat, or pH instability.

-

Residual Solvents: Organic solvents used during synthesis and purification.

Recommended Purity Specifications for Research-Grade Material